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Lysergamide, N-cycloheptyl-, maleate

Cat. No.: B607362
CAS No.: 103070-86-6
M. Wt: 479.577
InChI Key: BXHSQKKCSJFZMT-HYTRZONSSA-N
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Description

Historical Context of Lysergamide (B1675752) Chemistry in Scientific Inquiry

The scientific investigation into lysergamides traces its origins to the early 20th century with the study of ergot alkaloids. These compounds are produced by fungi of the genus Claviceps, which commonly infect grains like rye. youtube.com Initially, research focused on isolating and understanding the pharmacology of naturally occurring lysergamides. Key discoveries in the 1930s included the isolation of compounds such as ergine (lysergic acid amide) and ergometrine. wikipedia.org

A pivotal moment in lysergamide chemistry occurred in 1938 when Swiss chemist Albert Hofmann, working at Sandoz pharmaceuticals, synthesized lysergic acid diethylamide (LSD). nih.gov This synthesis was part of a systematic program to create derivatives of lysergic acid, a core component of ergot alkaloids, with the goal of developing new pharmaceutical agents. youtube.comheffter.org Hofmann was the 25th in a series of lysergic acid amides he was developing. youtube.com The project was initially set aside after preliminary screening showed no significant results. heffter.org However, upon re-examining the compound in 1943, Hofmann accidentally discovered its profound effects on consciousness, which catalyzed decades of scientific research into its mechanisms of action and potential applications in psychiatry. nih.govwikipedia.org

Following this discovery, the mid-to-late 1950s saw significant work by Hofmann and his colleagues in creating a wide array of synthetic lysergamide analogues, with modifications at the amide group and at the 1 and 2 positions of the ergoline (B1233604) core. wikipedia.org Research continued through the 1970s and 1980s with contributions from multiple research groups, including those led by David E. Nichols, who explored further structural modifications. wikipedia.org This foundational work established a rich chemical library and a basis for understanding the structure-activity relationships within this class of compounds.

The Ergoline Scaffold as a Basis for Chemical Biology Probes

The characteristic structure of all lysergamides is the tetracyclic ergoline ring system. youtube.com This rigid scaffold is a privileged structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. rsc.org The ergoline core essentially embeds the structures of both phenethylamine (B48288) and tryptamine, which are key pharmacophores for various neurotransmitter receptors. wikipedia.org This inherent bioactivity makes the ergoline scaffold an excellent starting point for the design of chemical biology probes—specialized molecules used to study biological systems. rsc.org

The development of such probes aims to understand complex biological processes, such as neurotransmission. By systematically modifying the ergoline scaffold, researchers can create analogues with tailored affinities for specific receptor subtypes, particularly serotonin (B10506) and dopamine (B1211576) receptors. caymanchem.com For example, non-hallucinogenic derivatives like 2-bromo-LSD (BOL-148) have been instrumental in distinguishing the receptor interactions responsible for psychoactive effects from other physiological actions. wikipedia.org The synthesis of probes, such as those developed for ergosterol (B1671047) peroxide, allows for cellular localization studies and the identification of protein targets, which helps to elucidate a compound's mode of action. rsc.org The ability to modify the ergoline scaffold enables the creation of a diverse range of analogues that can serve as tools to investigate receptor function and signaling pathways. rsc.org

Classification and Structural Diversity within Lysergamides

Lysergamides, also known as ergoamides, are broadly classified based on the complexity of the amide substituent attached to the lysergic acid core. wikipedia.org The two main classes are simple ergoamides and the more complex ergopeptines, which feature a peptide moiety at the amide position. wikipedia.org

The structural diversity within the simple lysergamides is vast and arises from substitutions at three primary regions of the ergoline nucleus:

The Amide Group: The nature of the substituent on the amide nitrogen is a critical determinant of a compound's properties. This is exemplified by the difference between lysergic acid amide (ergine) and its well-known N,N-diethyl derivative, LSD. heffter.org Further variations include cyclic substituents, such as the azetidide in LSZ, or larger alkyl groups. "Lysergamide, N-cycloheptyl-, maleate" falls into this category, featuring a seven-membered cycloheptyl ring attached to the amide nitrogen.

The N1 Position: The indole (B1671886) nitrogen of the ergoline ring can be substituted, often with acyl groups. nih.gov Examples include 1-acetyl-LSD (ALD-52) and 1-propionyl-LSD (1P-LSD). unodc.org These modifications can influence how the molecule is metabolized. nih.gov

The N6 Position: The nitrogen in the D-ring is typically methylated, but other substituents can be introduced, leading to compounds like N6-allyl-6-norlysergic acid diethylamide (AL-LAD). nih.gov

The specific chemical properties of "this compound" are defined by its structure.

PropertyValue
CAS Number 103070-86-6
Molecular Formula C27H33N3O5

This table summarizes the basic chemical identity of the compound.

The table below illustrates the structural diversity across a selection of lysergamides by highlighting the different substituents at key positions.

Compound NameN1 SubstituentN6 SubstituentAmide Substituent
Ergine (LSA)HCH3H, H
Lysergic Acid Diethylamide (LSD)HCH3CH2CH3, CH2CH3
1-Propionyl-LSD (1P-LSD)COCH2CH3CH3CH2CH3, CH2CH3
ALD-52COCH3CH3CH2CH3, CH2CH3
AL-LADHCH2CH=CH2CH2CH3, CH2CH3
Lysergamide, N-cycloheptyl-, maleate (B1232345) HCH3Cycloheptyl, H
LSZHCH32,4-dimethylazetidide

Academic Significance of Investigating Novel Lysergamide Structures

The academic pursuit of novel lysergamide structures is driven by several scientific objectives. A primary goal is to expand the understanding of structure-activity relationships (SAR) at key neurological receptors, particularly the serotonin 5-HT2A receptor, which is central to the effects of many lysergamides. nih.gov By synthesizing and characterizing new analogues, such as "this compound," researchers can systematically probe how modifications to different parts of the molecule affect receptor binding affinity and functional activity.

Investigating novel psychedelics (NPs) has become an expanding field of research. nih.govresearchgate.net These new compounds present challenges for forensic identification but also provide opportunities for clinical and pharmacological research. nih.gov Studying a wide range of derivatives helps to create a more complete picture of the chemical space and may lead to the discovery of compounds with unique pharmacological profiles. For instance, research aims to dissociate the therapeutic potentials of these scaffolds from their psychoactive effects. nih.gov

Furthermore, the creation of novel lysergamides contributes to the development of more sophisticated tools for neuroscience. These molecules can be used to map receptor distributions in the brain, understand the molecular mechanisms of G-protein coupled receptor (GPCR) signaling, and explore the neural correlates of consciousness. nih.gov The continued exploration of compounds with varied structures, including those with less common substituents like the cycloheptyl group, is essential for advancing the fundamental science of neuropharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O5 B607362 Lysergamide, N-cycloheptyl-, maleate CAS No. 103070-86-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

103070-86-6

Molecular Formula

C27H33N3O5

Molecular Weight

479.577

IUPAC Name

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

InChI

InChI=1S/C23H29N3O.C4H4O4/c1-26-14-16(23(27)25-17-7-4-2-3-5-8-17)11-19-18-9-6-10-20-22(18)15(13-24-20)12-21(19)26;5-3(6)1-2-4(7)8/h6,9-11,13,16-17,21,24H,2-5,7-8,12,14H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,21-;/m1./s1

InChI Key

BXHSQKKCSJFZMT-HYTRZONSSA-N

SMILES

[H][C@@]1(N(C)C[C@H](C(NC2CCCCCC2)=O)C=C13)CC4=CNC5=C4C3=CC=C5.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

Origin of Product

United States

Chemical Synthesis Strategies for Lysergamide, N Cycloheptyl , Maleate and Analogs

Precursors and Starting Materials for Ergoline (B1233604) Alkaloid Synthesis

The ergoline ring system, the characteristic tetracyclic core of lysergamides, is a complex synthetic target. In biosynthetic pathways, nature constructs this scaffold from fundamental building blocks. The primary precursors identified in fungi, such as Claviceps purpurea, are L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP) nih.govresearchgate.net. The initial step involves the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme 4-dimethylallyltryptophan synthase nih.gov. Subsequent enzymatic steps lead to the formation of the ergoline ring system nih.govresearchgate.net.

Table 1: Key Precursors in Ergoline Alkaloid Synthesis

Precursor Name Role in Synthesis Reference
L-tryptophan Biosynthetic starting material nih.govresearchgate.net
Dimethylallyl diphosphate (DMAPP) Biosynthetic prenylating agent nih.gov
Indole-3-propionic acid Starting material for chemical total synthesis youtube.compublish.csiro.au

Total Synthesis Approaches to Lysergic Acid and its Derivatives

The total synthesis of lysergic acid is a formidable challenge in organic chemistry, and its successful completion has been a landmark achievement. Several distinct strategies have been developed over the decades, each with its own merits and complexities.

The first total synthesis of lysergic acid was reported in 1954 by the research group of R.B. Woodward and was a monumental accomplishment in the field of organic synthesis nih.govyoutube.comacs.org. The synthesis commenced with the hydrogenation of an indole derivative to a dihydroindole, a strategic decision to manage the reactivity of the indole nucleus during subsequent transformations youtube.com. The dihydroindole nitrogen was then protected as a benzoyl amide.

A key step in the Woodward synthesis involved a Friedel-Crafts acylation to construct a crucial tricyclic ketone intermediate youtube.com. This intermediate was then elaborated through a series of steps to introduce the final ring and the necessary functional groups. The synthesis culminated in the formation of racemic lysergic acid, which was confirmed by comparison to the natural product nih.gov. Although groundbreaking, the original Woodward synthesis was lengthy and low-yielding nih.gov. Subsequent refinements by other chemists have aimed to improve the efficiency of this approach.

Following Woodward's pioneering work, several other research groups have developed alternative total syntheses of lysergic acid.

One notable approach was developed by Hendrickson's group, which aimed for a more convergent and efficient synthesis nih.gov. This strategy involved the coupling of an indole halide with a pyridine (B92270) derivative, followed by a cyclization to form the D ring of the ergoline system nih.govnih.gov. While the initial reports of this route were promising, later attempts to replicate the methodology encountered difficulties, raising questions about its reproducibility nih.gov.

The Szántay synthesis provided an important advancement by achieving the preparation of enantiomerically pure (+)-lysergic acid publish.csiro.au. This was accomplished through the chiral resolution of a key intermediate, known as Szántay's intermediate publish.csiro.au. This route also utilized an intramolecular aldol (B89426) condensation for the formation of the D-ring publish.csiro.au.

More recently, new synthetic strategies have continued to emerge, driven by the development of modern synthetic methods. These include approaches that utilize palladium-catalyzed cross-coupling reactions and dearomatization strategies to construct the ergoline core with greater efficiency nsf.govcolab.wsacs.org. For instance, a concise six-step synthesis of (±)-lysergic acid has been reported, relying on the coupling of a halopyridine with a 4-haloindole derivative nsf.govcolab.ws.

Table 2: Comparison of Selected Lysergic Acid Total Synthesis Strategies

Strategy Key Features Reported Yield Reference
Woodward (1954) First total synthesis, used a dihydroindole intermediate. Low nih.govyoutube.com
Hendrickson Convergent approach using Suzuki coupling. 10.6% (initial report) nih.govnih.gov
Szántay Produced enantiomerically pure (+)-lysergic acid via chiral resolution. Not specified publish.csiro.au

Derivatization Methods for Lysergamide (B1675752) Scaffold Modification

Once lysergic acid is obtained, either through total synthesis or from natural sources, the final step in producing a specific lysergamide, such as N-cycloheptyllysergamide, is the formation of the amide bond.

The formation of an amide from a carboxylic acid (lysergic acid) and a primary or secondary amine (cycloheptylamine in this case) is a standard transformation in organic chemistry. This is typically achieved through a peptide coupling reaction reddit.com. A variety of coupling reagents can be employed to facilitate this dehydration reaction.

A common method involves the activation of the carboxylic acid group of lysergic acid. This can be done by converting it into a more reactive species, such as a mixed anhydride (B1165640). For example, reacting lysergic acid with trifluoroacetic anhydride at low temperatures produces a mixed anhydride that readily reacts with an amine to form the desired lysergamide google.com. Another approach described in the literature is the formation of a mixed anhydride with sulfuric acid, which also reacts efficiently with amines at low temperatures scribd.com. The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has also been reported for the synthesis of lysergamides science.gov.

The choice of coupling reagent and reaction conditions is crucial to ensure a clean and efficient reaction, minimizing side reactions and racemization at the stereocenters of the lysergic acid backbone. The final product, N-cycloheptyllysergamide, would then be isolated and could be converted to its maleate (B1232345) salt through reaction with maleic acid for improved stability and handling.

Further modification of the lysergamide scaffold can be achieved at the indole nitrogen (N1 position). While the primary focus of this article is on the N-cycloheptyl amide, it is relevant to note that the indole nitrogen can be functionalized. For example, N1-acylation can be performed using reagents like oxalyl chloride followed by the addition of an alcohol escholarship.org.

Additionally, N(6)-alkylation of the ergoline ring system is a known modification. A series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives have been synthesized, demonstrating that the nitrogen at position 6 can be functionalized nih.gov. These derivatization strategies allow for the creation of a wide range of lysergamide analogs with varied substituents, enabling the exploration of structure-activity relationships.

Stereochemical Considerations in Lysergamide Synthesis

The biological activity of lysergamides is highly dependent on their stereochemistry. The ergoline ring system, the foundational structure of lysergic acid, possesses two key stereogenic centers at positions C-5 and C-8. nih.gov The naturally occurring and biologically active form of lysergic acid derivatives typically has the (5R, 8R) configuration. chemistryviews.org

During the synthesis of lysergamides, the stereocenter at C-5 is generally stable and its configuration is retained from the starting lysergic acid. However, the C-8 position is prone to epimerization, especially in the presence of a base. chemistryviews.org This can lead to the formation of the (5R, 8S) isomer, commonly referred to as an "iso-lysergamide," which is often biologically inactive. chemistryviews.org Therefore, a critical aspect of lysergamide synthesis is the control of this C-8 stereocenter to maximize the yield of the desired (8R)-isomer.

Specific Synthetic Routes to Lysergamide, N-cycloheptyl-, maleate

The synthesis of N-cycloheptyl lysergamide maleate involves three primary stages: the preparation of the necessary amine precursor, the coupling of this amine with lysergic acid to form the amide, and finally, the formation and purification of the maleate salt.

N-cycloheptyl amine is a key reagent in the synthesis of N-cycloheptyl lysergamide. There are several established methods for its preparation. One common approach involves the reaction of cycloheptanone (B156872) with an amine source in the presence of a reducing agent. Another method involves the direct amination of cycloheptyl halides.

A variety of synthetic methods for preparing cycloheptylamine (B1194755) have been documented in chemical literature. acs.org For instance, one method involves the reaction of cycloheptyl isocyanate with ammonia (B1221849) or the thermal decomposition of cycloheptyl allophanamide. orgsyn.org Another approach utilizes the reaction of cyclohexylamine (B46788) hydrochloride with potassium cyanate. orgsyn.org

The formation of the amide bond between lysergic acid and N-cycloheptyl amine is the central step in the synthesis of N-cycloheptyl lysergamide. This transformation is a type of peptide coupling reaction, which involves the activation of the carboxylic acid group of lysergic acid to facilitate its reaction with the amine. reddit.com

Several coupling reagents and methods have been developed for the synthesis of lysergamides. nih.gov A common strategy involves the formation of a mixed anhydride of lysergic acid. For example, reacting lysergic acid with trifluoroacetic anhydride or sulfur trioxide in the presence of a suitable solvent can generate a reactive mixed anhydride. mdma.chgoogle.com This intermediate then readily reacts with the amine to form the desired amide. google.com

Another effective method utilizes peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov Propanephosphonic acid anhydride (T3P) has also been shown to be an efficient coupling reagent for producing lysergamides in high yield. google.com

The choice of solvent is also crucial. Acetonitrile (B52724) and dimethylformamide are frequently used solvents for these reactions due to their ability to dissolve the reactants and their relative inertness under the reaction conditions. google.comacs.org

Once the N-cycloheptyl lysergamide has been synthesized, it is often converted into a salt to improve its stability, handling, and solubility characteristics. researchgate.net The maleate salt is a common choice for lysergamides. google.comgoogle.com

The formation of the maleate salt is typically achieved by dissolving the free base of N-cycloheptyl lysergamide in a suitable solvent, such as methanol (B129727) or a methanol-ether mixture, and then adding a solution of maleic acid. google.com The maleate salt will then precipitate out of the solution.

Crystallization is a key technique for purifying the final product. The precipitated maleate salt can be recrystallized by dissolving it in a hot solvent, such as methanol, and then allowing it to cool slowly. google.com This process helps to remove impurities and results in the formation of a crystalline solid. The purity of the final product can be assessed by techniques such as melting point determination. google.com

Characterization of Synthetic Impurities and Byproducts

The synthesis of N-cycloheptyl lysergamide can produce various impurities and byproducts that need to be identified and controlled to ensure the quality of the final compound.

As previously discussed, the primary isomeric impurity in lysergamide synthesis is the corresponding iso-lysergamide, which has the opposite stereochemistry at the C-8 position. chemistryviews.org The formation of this isomer is a significant concern as it can be difficult to separate from the desired product. nih.gov

Control of isomeric purity begins with the careful selection of synthetic conditions to minimize epimerization at the C-8 position. This includes using mild reagents and keeping reaction temperatures low. acs.org

Analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are essential for determining the isomeric purity of the synthesized lysergamide. nih.gov These methods can separate the desired lysergamide from its iso-lysergamide impurity, allowing for accurate quantification of each. nih.gov In some cases, derivatization of the analytes can improve chromatographic separation. nih.gov

Fortunately, if a mixture of isomers is obtained, the iso-lysergamide can often be separated from the desired product through chromatography or crystallization. chemistryviews.orgmdma.ch The ability to form crystalline salts, such as the maleate, can be particularly advantageous for purification, as the desired lysergamide salt may have different crystallization properties than the corresponding salt of the iso-lysergamide. mdma.ch

Degradation Pathways During Synthesis and Storage

The stability of lysergamides, including N-cycloheptyl-lysergamide, is a critical consideration during both their synthesis and subsequent storage. These compounds are susceptible to several degradation pathways, primarily influenced by factors such as pH, light, temperature, and the presence of certain catalysts. While specific degradation studies on N-cycloheptyl-lysergamide maleate are not extensively documented in publicly available literature, its structural relationship to other well-studied lysergamides, such as lysergic acid diethylamide (LSD), allows for an informed understanding of its likely stability profile. The principal degradation routes for this class of compounds are hydrolysis, epimerization, and photodegradation.

Hydrolysis

One of the primary degradation pathways for lysergamides is the hydrolysis of the amide bond at the C-8 position. This reaction cleaves the amide, yielding lysergic acid and the corresponding amine—in this case, cycloheptylamine. This process is known to occur under both acidic and alkaline conditions, though it is often accelerated in the presence of strong bases. wikipedia.org

Enzymatic hydrolysis is also a recognized pathway. Studies have shown that microorganisms containing amidase enzymes can selectively hydrolyze the amide bond of lysergamides. For instance, Rhodococcus equi A4 has been demonstrated to preferentially hydrolyze lysergamide to lysergic acid, leaving its C-8 epimer, isolysergamide, largely unaffected. nih.govresearchgate.net This stereoselective hydrolysis highlights a potential challenge in bioprocessing and storage where microbial contamination may be a factor. Similarly, the fungus Claviceps purpurea has been utilized in microbiological processes to hydrolyze lysergamide to lysergic acid with high efficiency. google.com

For N-acylated lysergamide analogs, such as 1-propionyl-LSD (1P-LSD), hydrolysis can occur to yield LSD. researchgate.net This reaction is observed to be temperature-dependent and more pronounced in serum, suggesting enzymatic catalysis may play a role. researchgate.net

Epimerization

Lysergamides possess a stereocenter at the C-8 position of the ergoline core. Under certain conditions, particularly upon exposure to heat or alkaline environments, the naturally occurring (R)-isomer can convert to the (S)-isomer, known as an "iso-" analog. youtube.com For example, LSD can epimerize to iso-LSD. researchgate.net This transformation occurs because the proton at C-8 is acidic and can be abstracted, leading to a temporary loss of chirality and subsequent reprotonation to form a mixture of both epimers. nih.gov

This epimerization is a significant concern during synthesis, purification, and storage, as the "iso-" forms are often biologically and pharmacologically distinct from the parent compound. Studies on LSD have shown that an equilibrium ratio of approximately 9:1 (LSD to iso-LSD) is achieved under basic conditions. researchgate.net The rate at which this equilibrium is reached is dependent on both pH and temperature, with higher values of each accelerating the process. researchgate.netnih.gov The conversion is reversible; pure iso-LSD can also convert back to LSD under the same conditions, eventually reaching the same equilibrium point, albeit at a slower rate. researchgate.net

Table 1: Factors Influencing Epimerization of Lysergamides (Based on LSD studies)
ConditionObservationOutcomeReference
Alkaline pH (pH > 7.0)Accelerates the rate of epimerization.Equilibrium mixture of the compound and its "iso" epimer is formed. For LSD, this is ~10-15% iso-LSD. researchgate.netnih.gov
Acidic pH (pH < 7.0)Epimerization is significantly slower.Less than 5% conversion to the "iso" epimer observed for LSD. nih.gov
Elevated TemperatureIncreases the rate of epimerization, especially in conjunction with alkaline pH.Faster attainment of the equilibrium epimeric ratio. researchgate.net
Synthesis ConditionsCan occur during the coupling of lysergic acid with an amine if conditions are not carefully controlled.Formation of an impure mixture containing both the desired product and its epimer. shaunlacob.com

Photodegradation and Thermal Stability

Lysergamides are notoriously sensitive to light, particularly ultraviolet (UV) radiation. researchgate.netamanote.com Exposure to light can lead to complex degradation pathways, resulting in a loss of potency and the formation of various unidentified byproducts. Therefore, storage in amber or non-transparent containers is crucial to protect the compound from light-induced decomposition. nih.gov

Temperature also plays a significant role in the stability of lysergamides. While stable for extended periods when stored at or below room temperature in the absence of light, elevated temperatures accelerate degradation. scribd.com For LSD in solution, studies have shown significant decomposition at temperatures of 37°C and 45°C over a period of four weeks. nih.gov

Furthermore, the presence of trace metal ions can catalyze the decomposition of these compounds. The addition of a chelating agent like EDTA has been shown to prevent this type of degradation, suggesting that contamination with metallic impurities during synthesis or from storage containers can compromise the stability of the final product. nih.gov

Table 2: General Stability of Lysergamides Under Various Conditions
ConditionContainer/EnvironmentResultReference
Light Exposure (UV or Sunlight)Transparent ContainerSignificant degradation. nih.gov
Darkness (various light conditions)Amber Glass or Nontransparent PolyethyleneNo significant change in concentration. nih.gov
Temperature (25°C)In DarknessNo significant loss for up to 4 weeks. nih.gov
Temperature (37°C - 45°C)In Darkness30% to 40% loss observed after 4 weeks. nih.gov
Presence of Metal IonsBuffer or UrineCatalyzes decomposition. nih.gov
Presence of Metal Ions with EDTABuffer or UrineDecomposition is prevented. nih.gov

Influence of the Maleate Salt Form

Advanced Analytical Methodologies for Lysergamide, N Cycloheptyl , Maleate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Lysergamide (B1675752), N-cycloheptyl-, maleate (B1232345) from complex matrices and for distinguishing it from its isomers.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like lysergamides. For the analysis of N-cycloheptyl-lysergamide, a high-temperature capillary column, such as a DB-1 or similar non-polar phase, is typically employed. nih.govmdpi.com The use of a temperature-programmed oven allows for the efficient separation of the analyte from other related substances. nih.govmdpi.com Derivatization, for instance with agents like 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide (BSTFA), can be employed to improve the gas chromatographic properties of lysergamides, although it may not always be necessary. nih.gov

Gas chromatography-solid phase infrared spectroscopy (GC-sIR) provides an additional layer of identification by furnishing infrared spectra of the separated compounds. This technique has proven particularly valuable in differentiating between isomeric lysergamides, which may exhibit very similar mass spectra. nih.govnih.govljmu.ac.uknih.gov The unique vibrational frequencies in the infrared spectrum corresponding to the cycloheptyl group and the amide linkage would provide confirmatory evidence for the structure of N-cycloheptyl-lysergamide.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Lysergamide Analysis

Parameter Condition Reference
Column Fused silica (B1680970) capillary DB-1 (30 m x 0.25 mm, 0.25 µm film thickness) nih.govmdpi.com
Injector Temperature 220-280°C nih.govmdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) nih.govmdpi.com
Oven Program Initial temp 80°C, ramp to 280-310°C at 15-20°C/min, hold for 20+ min nih.govmdpi.comuni-freiburg.de

| Injection Mode | Splitless | nih.govuni-freiburg.de |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is extensively used for the analysis of lysergamides due to its applicability to a wide range of compounds, including those that are thermally labile. nih.govnih.gov For Lysergamide, N-cycloheptyl-, maleate, reversed-phase HPLC is a common approach.

Separation is typically achieved on C18 or phenyl-propyl-perfluoro (PFPP) columns. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) perchlorate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govoatext.com Gradient elution is commonly used to achieve optimal separation. The use of UHPLC systems with sub-2 µm particle columns can significantly reduce analysis time while improving resolution. nih.gov Detection is often performed using a diode array detector (DAD), which provides UV-Vis spectral information, or more definitively, a mass spectrometer. oatext.com

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Lysergamide Separation

Parameter Condition Reference
Column Restek Allure PFPP (50 mm x 2.1 mm, 5 µm) or Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B 0.1% Formic acid in acetonitrile nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 40°C nih.gov

| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS) | oatext.com |

Lysergic acid possesses chiral centers, leading to the existence of stereoisomers. The biological activity of lysergamides can be highly dependent on their stereochemistry. Therefore, the assessment of enantiomeric purity is crucial. Chiral chromatography, most commonly chiral HPLC, is the primary technique for separating enantiomers. youtube.comregistech.com

This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. youtube.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for this purpose. nih.gov The development of a chiral separation method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the potential enantiomers. youtube.com The coupling of chiral LC with mass spectrometry (LC-MS) offers high sensitivity and specificity for the quantification of each enantiomer. osti.gov

Mass Spectrometry (MS) Applications in Lysergamide Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of lysergamides, providing information on the molecular weight and fragmentation patterns.

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), lysergamides undergo fragmentation upon electron ionization (EI). The resulting mass spectrum is a chemical fingerprint that can be used for identification. For lysergamides in general, the EI mass spectra are characterized by a relatively abundant molecular ion (M+•). nih.gov

The fragmentation of the lysergamide core produces a series of common ion clusters, including those at m/z 150–155, 177–182, 191–197, 205–208, and 219–224. nih.govljmu.ac.uknih.govresearchgate.net A prominent fragment ion is often observed at m/z 221. nih.govresearchgate.net The fragmentation pattern of this compound is expected to show these characteristic ions, with additional specific fragments resulting from the cleavage of the N-cycloheptyl group. The fragmentation pathways often involve α-cleavage at the bonds adjacent to the amine nitrogen. nih.govmdpi.com

Table 3: Predicted Key Electron Ionization (EI) Mass Spectral Fragments for Lysergamides

m/z Value Interpretation Reference
Molecular Ion (M+•) Indicates the molecular weight of the free base nih.gov
221 A common and often base peak in lysergamide spectra nih.govresearchgate.net
205-208 Characteristic fragment cluster nih.govljmu.ac.uknih.gov
191-197 Characteristic fragment cluster nih.govljmu.ac.uknih.gov

| 177-182 | Characteristic fragment cluster | nih.govljmu.ac.uknih.gov |

For this compound, ESI-MS analysis would be expected to yield a strong signal for its protonated molecule. By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), characteristic product ions can be generated. researchgate.net Common product ions for lysergamides observed under ESI-MS/MS conditions include those at m/z 281, 251, 223, 208, 197, and 180. nih.govnih.govresearchgate.net The specific fragmentation pattern in MS/MS would be used to confirm the identity of the compound. ESI is particularly advantageous as it can be directly interfaced with HPLC systems, allowing for the seamless analysis of complex mixtures. osti.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of specific atomic nuclei, such as ¹H (proton) and ¹³C. ijnrd.orgnih.gov The chemical shift, signal intensity, and coupling patterns in an NMR spectrum allow for the precise determination of a molecule's structure. nih.gov

For N-cycloheptyl-lysergamide, ¹H and ¹³C NMR would be used to confirm the identity and purity of the compound. The ¹H NMR spectrum would show characteristic signals for the protons on the ergoline (B1233604) ring system and the cycloheptyl moiety. The integration of these signals would correspond to the number of protons in each environment. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail by showing correlations between different nuclei. ijnrd.org COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons. These techniques are crucial for unambiguously assigning all proton and carbon signals, confirming the structure of the N-cycloheptyl substituent and its attachment point to the lysergamide core. NMR has been described as a "gold standard" tool for structure determination. nih.gov

Table 3: Hypothetical ¹H NMR Data for Key Protons in N-cycloheptyl-lysergamide This table is predictive and based on known chemical shifts for related lysergamide structures.

Proton Expected Chemical Shift (ppm) Multiplicity Significance
H-9 ~6.3 Singlet Characteristic olefinic proton of the ergoline D-ring. researchgate.net
H-8 ~4.3 Multiplet Proton at the chiral center C-8, its shift is influenced by the amide substituent. nih.gov
N-H (indole) >10.0 Singlet Characteristic indole (B1671886) N-H proton.
Cycloheptyl Protons 1.0 - 2.5 Multiplets Signals corresponding to the methylene (B1212753) protons of the cycloheptyl ring.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds.

For N-cycloheptyl-lysergamide maleate, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. These would include:

N-H stretch from the indole ring.

C=O stretch from the amide group.

C-H stretches from the aromatic, olefinic, and aliphatic (cycloheptyl) portions of the molecule.

C=C stretches from the aromatic and olefinic groups.

C-N stretches from the amine and amide groups.

Strong, broad absorption bands associated with the carboxylate and C=C of the maleate salt.

Gas chromatography coupled with condensed-phase infrared spectroscopy (GC-sIR) has been shown to be particularly helpful in differentiating between lysergamide isomers. nih.govwiley.com

Differentiation of Lysergamide Isomers and Analogs

The differentiation of lysergamide isomers and analogs is a significant analytical challenge, particularly from a legal and forensic standpoint. wiley.com Many isomers may have similar chemical properties and identical masses, making their distinction difficult. maps.orgnih.gov A combination of analytical techniques is often necessary for unambiguous identification. wiley.com

Chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), are the first line of approach. wiley.com Isomers often exhibit different retention times due to subtle differences in their structure and polarity. For example, LC methods have been successfully used to separate various lysergamide isomers. nih.govwiley.com

Mass spectrometry, especially when combined with chromatography (GC-MS and LC-MS), provides further discriminating power. While EI mass spectra of isomers can be very similar, minor but noticeable differences in the relative abundance of certain fragment ions can aid in differentiation. nih.govresearchgate.net LC-MS/MS can also reveal distinct ion ratios for specific transitions. wiley.com

Spectroscopic techniques like NMR and IR provide the most definitive structural information. NMR spectroscopy is particularly powerful, as isomers will almost always produce distinct spectra with different chemical shifts and coupling constants, allowing for their unambiguous differentiation. nih.govnih.gov Similarly, GC-sIR can reveal unique spectral fingerprints for different isomers. nih.govresearchgate.net Therefore, a multi-technique approach is essential for the reliable differentiation of N-cycloheptyl-lysergamide from its potential isomers and analogs. wiley.commaps.org

Analytical Strategies for Distinguishing Structural Isomers

The differentiation of structural isomers is a significant challenge in analytical chemistry, particularly within the lysergamide family. Compounds with the same molecular weight and similar core structures can exhibit distinct pharmacological and toxicological profiles. For this compound, distinguishing it from other N-alkylated lysergamide isomers is critical. A multi-platform analytical approach is often necessary for unambiguous identification.

Various analytical techniques have proven effective in the differentiation of lysergamide isomers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed structural information, allowing for the definitive identification of isomers based on the chemical environment of protons and carbons within the molecule. Gas Chromatography (GC) and Liquid Chromatography (LC) based methods are also instrumental in separating isomers. nih.gov The differential interaction of isomers with the stationary phase of the chromatographic column leads to distinct retention times, enabling their separation and individual analysis.

Furthermore, hyphenated techniques such as GC-mass spectrometry (GC-MS) and LC-MS play a pivotal role. While the mass spectra of isomers can be very similar, subtle differences in the relative abundances of fragment ions can be diagnostic. For example, in the analysis of the isomeric lysergamides N-ethyl-N-cyclopropyl lysergamide (ECPLA) and (2′S,4′S)-lysergic acid 2,4-dimethylazetidide (LSZ), minor but noticeable differences in the relative abundance of specific ions in their electron ionization mass spectra were observed. nih.gov

Infrared spectroscopy, particularly when coupled with GC (GC-sIR), can also provide confirmatory data for isomer differentiation by analyzing the vibrational modes of the molecules. nih.gov

Retention Time and Ion Ratio Comparisons in Hyphenated Techniques

In hyphenated techniques like LC-MS and GC-MS, retention time (RT) and ion ratios are critical parameters for the identification and confirmation of analytes. The retention time of a compound is a characteristic feature under specific chromatographic conditions. However, RTs can vary between different instruments and laboratories. To address this, retention time indexing (RTI) is employed, which normalizes retention times to a set of internal standards, improving the reproducibility and transferability of analytical methods. nih.gov

Ion ratios, derived from mass spectrometry data, provide an additional layer of confirmation. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented, and the resulting product ions are detected. The ratio of the intensities of these product ions is a stable and characteristic feature of the analyte. For lysergamides, specific fragment ions are consistently observed. For instance, in the analysis of various designer LSD analogs, key ions at m/z 221, 208, 207, 196, and 181 have been identified as significant for differentiation. mdpi.com The relative intensities of these ions can be used to create a specific ion ratio profile for each compound, aiding in the confident identification of this compound and its distinction from structural isomers.

Below is a hypothetical data table illustrating the comparison of retention times and ion ratios for this compound and a potential isomer.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ion Ratio (Product Ion 1 / Product Ion 2)
This compound12.5392.2281.1223.11.8
Isomeric Lysergamide12.9392.2281.1223.12.5

This table is for illustrative purposes and the values are hypothetical.

Impurity Identification and Characterization in Lysergamide Samples

The purity of a chemical substance is a critical factor, and the identification of impurities is a key aspect of quality control. Impurities can arise from the synthetic process, degradation of the target compound, or contamination.

Synthetic byproducts are impurities that are formed during the synthesis of the target compound. These can include unreacted starting materials, intermediates, and products of side reactions. researchgate.net The synthesis of lysergamides often involves the use of acylating agents. In the analysis of a related lysergamide, 1cP-AL-LAD, cyclopropanecarboxylic acid was detected as an impurity, likely resulting from the hydrolysis of the acylating agent. uni-freiburg.de

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for the detection and tentative identification of these byproducts. uni-freiburg.de The high mass accuracy of HRMS allows for the determination of the elemental composition of the impurities, providing clues to their identity.

A hypothetical table of potential synthetic byproducts in a sample of this compound is presented below.

Putative ImpurityMolecular FormulaObserved m/z
Lysergic acidC16H16N2O2269.1285
Cycloheptanecarboxylic acidC8H14O2143.1067
Incompletely acylated productC23H27N3O362.2227

This table is for illustrative purposes and the values are hypothetical.

Degradation impurities are formed when the drug substance undergoes chemical changes during storage or handling. researchgate.net For lysergamides, which are known to be sensitive to light and air, oxidation is a potential degradation pathway. The analysis of these degradation products is crucial for understanding the stability of the compound.

Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, humidity, and oxidizing agents, can be performed to generate and identify potential degradation products. LC-MS is a key technique for monitoring the formation of these impurities. The changes in the chromatographic profile and the emergence of new peaks can be correlated with the degradation process.

Forensic and Research-Oriented Analytical Chemistry Considerations

The proliferation of new psychoactive substances (NPS), including novel lysergamides, presents significant challenges for forensic laboratories. mdpi.com The development of rapid and reliable analytical methods is essential for the identification of these compounds in seized materials. Chemical fingerprinting or signature analysis, which involves the profiling of both the main compound and its impurities, can provide valuable intelligence on the synthetic route and origin of the illicit drug. mdpi.com

In a research context, the detailed analytical characterization of a compound like this compound is fundamental for understanding its chemical properties and for ensuring the validity of pharmacological and toxicological studies. The use of multiple, complementary analytical techniques provides a comprehensive understanding of the substance, from its structural confirmation to the assessment of its purity.

The analytical data generated, including retention times, mass spectra, and impurity profiles, contribute to the growing body of knowledge on NPS, aiding in the development of reference standards and analytical methods for their detection and quantification.

A comprehensive search of publicly available scientific literature and research databases has been conducted for preclinical pharmacological data on the specific compound "this compound."

Despite a thorough investigation for scholarly articles and experimental data, no specific information was found regarding the receptor binding affinity, in vitro functional pharmacology, or the agonist/antagonist activity of this particular molecule. The search included queries for the compound itself as well as broader searches for its base, N-cycloheptyl-lysergamide, within comparative studies of novel lysergamides.

The scientific literature contains detailed pharmacological profiles for other N-alkyl substituted lysergamides, such as N-ethyl-N-cyclopropyl lysergamide (ECPLA) and various N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. nih.govnih.gov These studies employ methods like competitive binding assays, calcium mobilization assays to assess 5-HT2A receptor activation, and in vivo models like the head-twitch response in mice. nih.govnih.gov However, none of these publications include or mention "this compound."

Therefore, it is not possible to provide the requested article with the specified outline and data tables, as the primary research data for this compound does not appear to be published in the accessible scientific domain. Generating content for the requested sections would require speculation or the incorrect substitution of data from other, different compounds, which would not be scientifically accurate.

Should preclinical data for "this compound" be published in the future, a detailed article could then be composed.

Preclinical Pharmacological Investigation and Receptor Interactions of Lysergamide, N Cycloheptyl , Maleate

Structure-Activity Relationship (SAR) Studies in Lysergamide (B1675752) Research

The pharmacological properties of lysergamides are profoundly influenced by the nature of the substituents at the amide nitrogen (N,N-disubstituted at position 8). nih.gov The size, shape, and stereochemistry of these substituents play a critical role in determining the compound's affinity and efficacy at various receptors.

The N,N-diethyl substitution of LSD is widely considered to confer optimal potency at the serotonin (B10506) 5-HT2A receptor, which is the primary target mediating the psychoactive effects of hallucinogens. nih.gov Modifications to these N-alkyl groups generally lead to a decrease in potency. For instance, replacing the diethyl groups with larger or bulkier substituents often results in reduced activity.

In the case of N-cycloheptyl-lysergamide, the cycloheptyl group represents a significant increase in steric bulk compared to the ethyl groups of LSD. Research on other N-cycloalkyl lysergamides, such as N-ethyl-N-cyclopropyl lysergamide (ECPLA), has shown that the introduction of a cyclopropyl (B3062369) ring in place of an ethyl group can still result in a compound with high affinity for serotonin receptors and potent in vivo effects. nih.gov ECPLA displays high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine (B1211576) receptors and acts as a potent and highly efficacious 5-HT2A agonist. nih.gov

Based on these trends, it can be hypothesized that N-cycloheptyl-lysergamide would likely retain affinity for serotonin receptors, but its potency might be attenuated compared to LSD due to the large cycloheptyl moiety. The increased size of the seven-membered ring could create steric hindrance at the receptor binding pocket, potentially altering the binding mode and subsequent receptor activation.

To illustrate the potential receptor affinity profile of N-cycloheptyl-lysergamide, the following table presents hypothetical Ki values (in nM) based on extrapolated data from known lysergamide analogs.

ReceptorHypothetical Ki (nM) for N-cycloheptyl-lysergamideReference Compound: LSD Ki (nM)Reference Compound: ECPLA Ki (nM)
5-HT2A15-502.75.2
5-HT1A20-601.18.1
5-HT2C10-404.99.5
D230-1002431.6

This table presents hypothetical data extrapolated from known lysergamide analogs for illustrative purposes. Actual experimental values may differ.

The pharmacological activity of lysergamides is exquisitely sensitive to stereochemistry, not only at the ergoline (B1233604) core but also at the N-substituents if they possess chiral centers. The naturally occurring D-isoform of lysergic acid is essential for activity.

A comparative analysis with well-characterized lysergamide analogs is crucial for predicting the pharmacological profile of N-cycloheptyl-lysergamide.

LSD (N,N-diethyl-lysergamide): The benchmark for high potency. The smaller diethyl groups are considered optimal for 5-HT2A receptor interaction. nih.gov

ECPLA (N-ethyl-N-cyclopropyl lysergamide): Demonstrates that incorporating a small cycloalkyl group is well-tolerated and can maintain high affinity and potency. nih.gov The head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic activity, for ECPLA has an ED50 of 317.2 nmol/kg, which is about 40% of the potency of LSD. nih.gov

MIPLA (N-methyl-N-isopropyl-lysergamide) and LAMPA (N-methyl-N-propyl-lysergamide): These analogs also show LSD-like activity, with potencies in the HTR test being slightly less than or comparable to ECPLA. nih.gov

Considering the larger size of the cycloheptyl group compared to the substituents in ECPLA, MIPLA, and LAMPA, it is plausible that N-cycloheptyl-lysergamide would exhibit lower potency than these analogs. The increased bulk may lead to a less favorable interaction with the 5-HT2A receptor, resulting in reduced efficacy or a need for higher concentrations to elicit a response.

In Vitro Metabolism Studies

Pooled human liver microsomes (pHLM) or liver S9 fractions are commonly used in vitro systems as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Studies on other lysergamides, including LSD and its analogs, have demonstrated that they undergo extensive phase I metabolism. nih.govuni-freiburg.de

For N-cycloheptyl-lysergamide, incubation with pHLM would be expected to reveal several metabolic pathways:

Hydroxylation: This is a common metabolic route for lysergamides, occurring on the aromatic ring or the cycloalkyl group.

N-dealkylation: While the cycloheptyl group is attached via a stable C-N bond, enzymatic cleavage to form nor-lysergamide is a theoretical possibility, though likely a minor pathway for a cyclic substituent.

Oxidation of the Cycloheptyl Ring: The cycloheptyl moiety itself can be a target for oxidation, leading to the formation of various hydroxylated and keto-metabolites.

The rate of metabolism in pHLM would provide an indication of the compound's intrinsic clearance. Given the lipophilic nature of the cycloheptyl group, it is likely that N-cycloheptyl-lysergamide would be a substrate for CYP enzymes, particularly CYP3A4 and CYP1A2, which are known to metabolize other lysergamides. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for identifying and quantifying drug metabolites. Following incubation of N-cycloheptyl-lysergamide with liver microsomes, the resulting mixture would be analyzed by high-resolution mass spectrometry to detect the parent compound and its metabolites.

The expected mass spectral fragmentation patterns for lysergamides would be utilized to identify the core structure in potential metabolites. The accurate mass measurements provided by high-resolution MS would allow for the determination of the elemental composition of the metabolites, confirming additions such as oxygen (hydroxylation) or removal of parts of the substituent.

The following table outlines the predicted major metabolites of N-cycloheptyl-lysergamide that would be targeted for identification via mass spectrometry.

Predicted MetaboliteMetabolic ReactionExpected Change in Mass
Hydroxy-N-cycloheptyl-lysergamideHydroxylation on the ergoline core or cycloheptyl ring+16 Da
Dihydroxy-N-cycloheptyl-lysergamideMultiple hydroxylations+32 Da
Keto-N-cycloheptyl-lysergamideOxidation of a hydroxylated cycloheptyl metabolite+14 Da (from hydroxyl)
Nor-lysergamideN-dealkylation of the cycloheptyl group-97 Da

This table presents predicted metabolites based on the known metabolism of other lysergamides. Actual metabolic profiles would require experimental confirmation.

Proposed Metabolic Pathways (e.g., hydroxylation, dealkylation, deacylation, dehydrogenation)

Currently, there are no published studies that have specifically investigated the metabolic fate of Lysergamide, N-cycloheptyl-, maleate (B1232345) in any biological system. However, based on in vitro studies of other N-substituted lysergamides, several metabolic pathways can be proposed. Research on analogous compounds, such as N-ethyl-N-cyclopropyl lysergamide (ECPLA) and 1P-AL-LAD, has demonstrated that lysergamides typically undergo a range of metabolic transformations. nih.govnih.gov

These transformations often include:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or other positions on the molecule.

N-dealkylation: The removal of an alkyl group from a nitrogen atom. For Lysergamide, N-cycloheptyl-, maleate, this could potentially involve the removal of the cycloheptyl group.

Deacylation: The removal of an acyl group. This is more relevant for 1-acyl-substituted lysergamides, which may function as prodrugs. nih.gov

Dehydrogenation: The removal of hydrogen atoms, leading to the formation of double bonds.

Studies on a variety of LSD derivatives have shown that enzymes such as CYP1A2 and CYP3A4 are often involved in these metabolic processes. nih.gov Without direct experimental data, any discussion of the specific metabolites of this compound remains purely speculative.

Prodrug Hypotheses and Metabolic Conversion to Active Forms

The concept of a prodrug, a compound that is metabolized into a pharmacologically active drug, is relevant in the study of some lysergamides. For instance, compounds with a substitution at the N1 position, such as 1P-LSD, are hypothesized to be prodrugs that are converted to LSD in the body. nih.gov This is because N1-substitution can interfere with the compound's ability to activate the 5-HT2A receptor directly. nih.gov

For this compound, a prodrug hypothesis would depend on its specific chemical structure and whether it requires metabolic activation to exert its effects. As there is no information on its psychoactive properties or its direct receptor binding profile, it is impossible to determine if it would act as a prodrug.

Preclinical In Vivo Behavioral Models (Non-Human)

No in vivo behavioral studies on this compound have been published. The following sections describe standard models used to assess the psychoactive potential of novel lysergamides.

Head-Twitch Response (HTR) in Rodent Models as a 5-HT2A-mediated Proxy

The head-twitch response (HTR) in mice and rats is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation. This response is a characteristic effect of serotonergic hallucinogens. The potency of a compound in inducing the HTR has been shown to correlate strongly with its hallucinogenic potency in humans. Should this compound be investigated, the HTR assay would be a critical first step in assessing its potential 5-HT2A agonist activity in vivo.

Dose-Response Characterization in Animal Studies

To understand the potency and efficacy of a novel compound, dose-response studies are essential. In the context of the HTR assay, researchers would administer a range of doses of this compound to rodents and record the number of head twitches. This would allow for the calculation of the median effective dose (ED50), which is the dose that produces a response in 50% of the subjects. For comparison, the ED50 for ECPLA in inducing the HTR in mice has been reported as 317.2 nmol/kg.

Table 1: Illustrative Dose-Response Data for a Hypothetical Lysergamide in the Mouse Head-Twitch Response (HTR) Assay

Dose (nmol/kg)Mean HTR CountStandard Deviation
Vehicle0.50.2
503.21.1
1008.92.5
20015.64.3
40012.13.8

This table is for illustrative purposes only and does not represent actual data for this compound.

Comparative Behavioral Pharmacology with Prototypical Psychedelics

A comprehensive preclinical evaluation would involve comparing the behavioral effects of this compound with well-characterized psychedelics like LSD. This could involve drug discrimination studies in rats, where animals are trained to recognize the subjective effects of a known hallucinogen. The ability of this compound to substitute for the training drug would provide insights into its similarity to prototypical psychedelics. The potency of various hallucinogens in the HTR assay has been shown to be consistent with their potencies in drug discrimination studies and their subjective effects in humans.

Broader Research Applications and Future Directions in Lysergamide Studies

Lysergamides as Ligands for Neurotransmitter Receptor Research

Lysergamides are renowned for their potent interactions with a variety of neurotransmitter receptors, particularly within the serotonin (B10506) (5-HT) and dopamine (B1211576) receptor families. youtube.comwikipedia.org Their structural similarity to endogenous neurotransmitters like serotonin allows them to bind to and modulate the activity of these receptors. youtube.comwikipedia.org This promiscuous binding profile makes them valuable tools for probing the structure, function, and physiological roles of these critical signaling proteins.

The primary target for the characteristic effects of many lysergamides is the 5-HT₂A receptor, where they often act as partial agonists. nih.govnih.gov However, their activity is not limited to this subtype. Lysergamides interact with a range of other 5-HT receptors (e.g., 5-HT₁A, 5-HT₂C, 5-HT₆, 5-HT₇) as well as dopamine and adrenergic receptors, contributing to their complex pharmacological profiles. youtube.comcaymanchem.com The specific nature of the amide substituent, such as the N-cycloheptyl group in "Lysergamide, N-cycloheptyl-, maleate (B1232345)," is a critical determinant of a compound's binding affinity and efficacy at these various receptor subtypes. maps.org

Research utilizing lysergamides as receptor ligands aims to unravel the molecular determinants of receptor binding and activation. By systematically modifying the lysergamide (B1675752) structure and assessing the resulting changes in receptor interaction, scientists can map the binding pockets of these receptors and identify key residues involved in ligand recognition and signal transduction. nih.gov This knowledge is instrumental in understanding the physiological functions of these receptors and their involvement in various neurological processes.

Table 1: Representative Lysergamide Receptor Binding Affinities (Ki, nM)

Compound5-HT₂A5-HT₂C5-HT₁AD₂
LSD1.11.34.724
Ergine (LSA)6.31101.74.3
ETH-LAD0.61.61275
ALD-521.21.86.230

Note: Data is illustrative and compiled from various sources. Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; lower values indicate higher affinity. The binding profile for "Lysergamide, N-cycloheptyl-, maleate" is not yet publicly documented.

Development of Advanced Ligand Design Principles

The study of lysergamides has significantly contributed to the development of advanced principles in ligand design. The semi-rigid ergoline (B1233604) scaffold provides a unique platform for exploring structure-activity relationships (SAR). pitt.edu Minor modifications to the amide substituent or at other positions on the ergoline ring can dramatically alter a compound's pharmacological properties. caymanchem.com

For instance, the size and nature of the N-alkyl groups on the amide are crucial. caymanchem.com While N,N-diethyl substitution (as in LSD) confers high potency, replacing these with other groups, such as the cycloheptyl group in "this compound," would be expected to modulate receptor affinity and selectivity. Research on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives has shown that activity is maintained or decreased with smaller alkyl groups, while bulkier substituents tend to reduce activity. caymanchem.com

Furthermore, the stereochemistry of the amide substituents can be critical. Studies on lysergamides derived from isomeric 2,4-dimethylazetidines revealed that the (S,S)-diastereomer exhibited the highest potency and a receptor affinity profile most similar to LSD, highlighting the importance of the spatial orientation of the amide groups for optimal receptor interaction. nih.gov These findings provide valuable insights for the rational design of new ligands with specific receptor binding profiles and functional activities. The development of conformationally constrained analogues helps to map the bioactive conformation of the ligand when bound to its receptor. nih.gov

Methodological Advancements in Lysergamide Synthesis and Analysis

The intricate structure of lysergamides has spurred advancements in both their chemical synthesis and analytical characterization. The total synthesis of lysergic acid, the precursor to most lysergamides, is a challenging endeavor that has been accomplished through various innovative synthetic strategies. nih.gov These routes often involve complex multi-step sequences, including key reactions like indole (B1671886) functionalization and the construction of the tetracyclic ring system. nih.gov The development of more efficient and divergent synthetic pathways allows for the rapid assembly of a wide range of D-ring analogs for pharmacological evaluation. wikipedia.org

The analysis of lysergamides requires sophisticated analytical techniques to differentiate between closely related analogues and isomers. nih.govnih.gov A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying lysergamides. nih.govnih.govljmu.ac.uk The fragmentation patterns observed in the mass spectra can provide characteristic fingerprints for different compounds. For many lysergamides, common fragment ions are observed, which are indicative of the core ergoline structure. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of new lysergamide analogues, allowing for the precise determination of the connectivity and stereochemistry of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule and can be used to differentiate between isomers. nih.govnih.gov

These analytical methodologies are crucial for ensuring the identity and purity of synthesized compounds for research purposes and for the detection and characterization of novel lysergamides.

Table 2: Common Analytical Techniques for Lysergamide Characterization

TechniqueApplicationKey Information Provided
GC-MSSeparation and identificationRetention time, molecular weight, fragmentation pattern
LC-MSSeparation and identification of less volatile or thermally labile compoundsRetention time, molecular weight, fragmentation pattern
NMRStructural elucidationChemical shifts, coupling constants, providing detailed structural information
IR SpectroscopyFunctional group identificationAbsorption bands corresponding to specific functional groups

Theoretical and Computational Studies in Lysergamide Chemistry

Theoretical and computational chemistry have become increasingly important in understanding the structure and function of lysergamides. pitt.edu Molecular modeling techniques allow researchers to investigate the conformational preferences of these molecules and to simulate their interactions with receptor binding sites. pitt.edu

Computational studies can predict the likely binding conformations of lysergamides within the receptor's binding pocket. pitt.edu For example, modeling has been used to analyze the binding of LSD to the 5-HT₂A receptor, suggesting that the diethylamide group binds within a small pocket of the receptor. caymanchem.com These models can help to explain the observed structure-activity relationships and guide the design of new ligands with enhanced affinity or selectivity.

Quantum mechanical calculations can be used to determine the electronic properties of lysergamides, which can influence their reactivity and receptor interactions. These computational approaches, in conjunction with experimental data, provide a more complete picture of the molecular basis of lysergamide pharmacology.

Role of Lysergamide Research in Advancing Chemical Biology and Neuroscience

Research on lysergamides has had a profound impact on the fields of chemical biology and neuroscience. acs.orgnih.gov The discovery of LSD and its potent effects on the brain spurred a revolution in our understanding of neurochemistry and the role of serotonin in mental processes. acs.orgnih.gov Lysergamides have served as powerful chemical probes to dissect the complexities of serotonergic neurotransmission and its influence on perception, cognition, and mood. youtube.comnih.gov

The study of lysergamides has been instrumental in:

Elucidating the function of serotonin receptors: By using lysergamides as research tools, scientists have been able to characterize the distribution, pharmacology, and signaling pathways of various 5-HT receptor subtypes. nih.gov

Understanding the neurobiology of consciousness: The profound alterations in consciousness induced by some lysergamides have provided a unique window into the neural correlates of subjective experience, driving research into brain dynamics and connectivity. nih.govnih.gov

Developing new therapeutic hypotheses: The renewed interest in the therapeutic potential of certain psychedelics for treating psychiatric disorders has its roots in early lysergamide research. nih.gov This has opened up new avenues for drug discovery and development in psychiatry.

Q & A

Q. What are the established synthetic routes for producing Lysergamide, N-cycloheptyl-, maleate, and how can reaction conditions be optimized?

Methodological Answer:

  • Chemical Synthesis : Utilize esterification or amidation protocols, optimizing parameters such as catalyst type (e.g., heteropolyacids for mild conditions ), feed ratios (e.g., 1:5 maleic anhydride-to-alcohol ratio ), and reaction stages (rectifying, reactive, stripping stages in reactive distillation ).
  • Biotechnological Synthesis : Engineered E. coli strains can synthesize maleate intermediates via metabolic pathway engineering, using glucose or biomass derivatives as substrates .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

  • HPLC : For quantifying maleate content with high precision, using C18 columns and UV detection at 210–220 nm .
  • FTIR and NMR : To confirm ester/amide functional groups and cycloheptyl substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., molecular weight ~744.71 g/mol for structurally similar compounds ).

Q. How can researchers validate the stability of this compound under storage and experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles at 25–300°C .
  • Accelerated Stability Testing : Store samples at 2–8°C in inert atmospheres to prevent hydrolysis . Monitor conductivity changes in solution to detect acid formation .

Advanced Research Questions

Q. What experimental strategies can elucidate the receptor-binding mechanisms of Lysergamide derivatives?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated serotonin receptor ligands (e.g., 5-HT₁A/₂A) to quantify affinity, comparing results with structurally related compounds like methysergide maleate .
  • CRMP2 Knockout Models : Investigate synaptic plasticity effects via CRISPR-edited neuronal cell lines, as demonstrated in edonerpic maleate studies .

Q. How should researchers design in vitro models to assess the neuropharmacological effects of this compound?

Methodological Answer:

  • MTT Cytotoxicity Assays : Expose neuroblastoma cells to 0.01–10 µM concentrations for 48 hours, measuring viability relative to untreated controls .
  • Electrophysiological Recordings : Use hippocampal slices to evaluate AMPA receptor trafficking, referencing edonerpic maleate’s CRMP2-dependent mechanisms .

Q. How can contradictory data on receptor affinity or metabolic stability be resolved?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., radioligand vs. functional cAMP assays) to identify confounding variables (e.g., buffer pH, cell line variability) .
  • Cross-Species Comparisons : Compare pharmacokinetic profiles in rodents and primates to isolate species-specific metabolism .

Q. What methodologies are effective for studying the compound’s pharmacokinetics and biodistribution?

Methodological Answer:

  • HPLC-MS/MS : Quantify plasma and urine concentrations post-administration, using deuterated internal standards (e.g., Paroxetine-D₆ maleate ).
  • Autoradiography : Track radiolabeled compound distribution in brain tissues, correlating with behavioral assays .

Q. How can researchers evaluate the environmental and metabolic toxicity of this compound?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • Hepatocyte Metabolism Assays : Incubate with human hepatocytes to identify cytochrome P450-mediated metabolites .

Q. What strategies optimize the scalability of biotechnological synthesis while minimizing byproducts?

Methodological Answer:

  • Dynamic Flux Balance Analysis : Model E. coli metabolism to enhance maleate yield, substituting glucose with lignocellulosic waste .
  • Continuous Fermentation : Implement chemostats to maintain optimal pH and substrate concentrations .

Q. How can computational tools aid in predicting the compound’s physicochemical properties and interactions?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate maleate-polymer interactions to predict plasticizer efficacy, referencing bis(2-ethylhexyl) maleate studies .
  • Docking Studies : Use AutoDock Vina to map binding poses at serotonin receptors, validated by mutagenesis data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Lysergamide, N-cycloheptyl-, maleate
Reactant of Route 2
Lysergamide, N-cycloheptyl-, maleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.